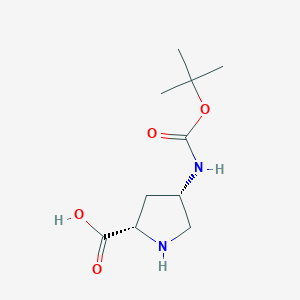
(2S,4S)-4-((tert-ブトキシカルボニル)アミノ)ピロリジン-2-カルボン酸
説明
(2S,4S)-4-((tert-Butoxycarbonyl)amino)pyrrolidine-2-carboxylic acid is a useful research compound. Its molecular formula is C10H18N2O4 and its molecular weight is 230.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2S,4S)-4-((tert-Butoxycarbonyl)amino)pyrrolidine-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2S,4S)-4-((tert-Butoxycarbonyl)amino)pyrrolidine-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
医薬品用途
(2S,4S)-4-BOC-アミノピロリジン-2-カルボン酸 は、C型肝炎ウイルス (HCV) 抗ウイルス薬の合成における重要な中間体として利用されています。 この化合物のキラル分離は、効果的な抗ウイルス薬の製造に不可欠です .
化学合成
化学の分野では、この化合物はペプチド合成のための汎用性の高いビルディングブロックとして役立ちます。 これは、薬理学的特性が強化された環状ペプチドを作成するのに特に役立ち、ヒドロゲルやナノマテリアルなどのさまざまな生体材料の開発に利用されてきました .
生物活性
(2S,4S)-4-((tert-Butoxycarbonyl)amino)pyrrolidine-2-carboxylic acid, also known as Boc-L-proline, is a derivative of proline with significant implications in medicinal chemistry and biochemistry. This compound is characterized by its unique stereochemistry and functional groups, which contribute to its biological properties. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.
- Molecular Formula : C10H18N2O4
- Molecular Weight : 230.26 g/mol
- CAS Number : 1279034-78-4
- InChI Key : ZLTYSXLMVYGBJO-BQBZGAKWSA-N
(2S,4S)-4-((tert-Butoxycarbonyl)amino)pyrrolidine-2-carboxylic acid primarily functions as an inhibitor of the ASCT2 transporter (SLC1A5), which is crucial for amino acid homeostasis in cells. ASCT2 is often upregulated in various cancers, facilitating the uptake of glutamine necessary for tumor growth and survival. Inhibition of ASCT2 leads to a reduction in intracellular glutamine levels, thereby impairing tumor proliferation and inducing apoptosis in cancer cells .
Inhibitory Effects on Tumor Growth
Recent studies have demonstrated that (2S,4S)-4-((tert-Butoxycarbonyl)amino)pyrrolidine-2-carboxylic acid exhibits potent inhibitory effects on cancer cell lines. For instance:
- MCF-7 (breast cancer) : The compound showed a dose-dependent decrease in cell viability.
- LnCaP (prostate cancer) : Significant inhibition was observed at concentrations as low as 10 µM.
- MDA-MB-231 (triple-negative breast cancer) : The compound effectively reduced cell proliferation over time .
Structure-Activity Relationship (SAR)
The structural modifications of the Boc group and the pyrrolidine ring significantly influence the biological activity of this compound. Research indicates that the presence of the tert-butoxycarbonyl group enhances solubility and stability, which are critical for its efficacy as an ASCT2 inhibitor .
Case Study 1: Inhibition of ASCT2
A study utilized molecular docking simulations to assess the binding affinity of (2S,4S)-4-((tert-butoxycarbonyl)amino)pyrrolidine-2-carboxylic acid to ASCT2. The results indicated a strong interaction with key residues in the transporter, confirming its role as a competitive inhibitor. The calculated IC50 values ranged from 5 to 10 µM, demonstrating its potential as a therapeutic agent against ASCT2-dependent tumors .
Case Study 2: Pharmacokinetics and Bioavailability
Research examining the pharmacokinetics of Boc-L-proline revealed favorable absorption characteristics when administered orally. The compound exhibited a half-life conducive to therapeutic use, with studies suggesting that modifications could further enhance its bioavailability and reduce metabolic degradation .
Data Summary
| Parameter | Value |
|---|---|
| Molecular Formula | C10H18N2O4 |
| Molecular Weight | 230.26 g/mol |
| CAS Number | 1279034-78-4 |
| IC50 against ASCT2 | 5 - 10 µM |
| Cell Lines Tested | MCF-7, LnCaP, MDA-MB-231 |
特性
IUPAC Name |
(2S,4S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O4/c1-10(2,3)16-9(15)12-6-4-7(8(13)14)11-5-6/h6-7,11H,4-5H2,1-3H3,(H,12,15)(H,13,14)/t6-,7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLTYSXLMVYGBJO-BQBZGAKWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(NC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1C[C@H](NC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















